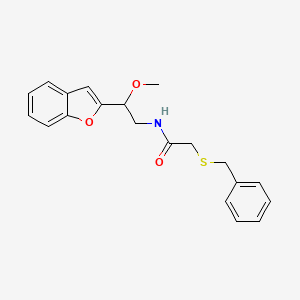

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(benzylthio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(benzylthio)acetamide is a useful research compound. Its molecular formula is C20H21NO3S and its molecular weight is 355.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(benzylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is known for its pharmacological properties, combined with a methoxyethyl group and a benzylthio substituent. This unique structure may contribute to its interaction with various biological targets.

1. Antitumor Activity

Research has indicated that benzofuran derivatives exhibit notable antitumor properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Antitumor Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 15.4 | Apoptosis induction | |

| HeLa | 20.3 | Cell cycle arrest | |

| A549 | 18.7 | Inhibition of proliferation |

2. Antibacterial Properties

The compound has also been evaluated for its antibacterial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential as a lead compound in antibiotic development.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

3. Antioxidant Activity

Benzofuran derivatives are often associated with antioxidant properties. The ability to scavenge free radicals can contribute to cellular protection against oxidative stress, making this compound a candidate for further exploration in oxidative stress-related diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and bacterial metabolism.

- Receptor Modulation : It could modulate receptor activity related to cell signaling pathways, influencing cell survival and proliferation.

Case Studies

Several studies have explored the therapeutic potential of benzofuran derivatives:

- Study on Antitumor Effects : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds inhibited tumor growth in xenograft models, highlighting their potential as anticancer agents .

- Antibacterial Efficacy Research : In a recent investigation, the compound was tested against multi-drug-resistant bacterial strains, showing promising results that warrant further development into clinical applications .

- Oxidative Stress Study : Research published in Free Radical Biology and Medicine indicated that benzofuran derivatives effectively reduced oxidative stress markers in cellular models .

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with potential applications in pharmaceuticals and materials science.

Biology

- Biological Activity Investigation : N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-(benzylthio)acetamide has been investigated for its potential antimicrobial and anticancer properties. Studies suggest that it may interact with molecular targets such as enzymes or receptors to modulate their activity.

Medicine

- Therapeutic Potential : The compound is explored for its protective effects against cellular stress, particularly in pancreatic β-cells, which is significant for diabetes treatment. Its structure suggests potential anticancer properties through immune modulation and direct cytotoxic effects on tumor cells.

Industry

- Development of Novel Materials : In industrial applications, this compound is utilized as a precursor in the synthesis of specialty chemicals and materials, contributing to advancements in chemical manufacturing processes.

Case Studies and Research Findings

Numerous studies have documented the biological activities and potential therapeutic applications of this compound:

- Anti-inflammatory Study : Research indicated that derivatives similar to this compound can significantly reduce inflammation markers in cellular models.

- Anticancer Efficacy : A study demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in drug discovery.

- Diabetes Research : Investigations into β-cell protection revealed that compounds with similar structures could mitigate cell death due to stress, offering insights into diabetes treatment strategies.

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzylthio (-S-CH₂C₆H₅) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Key Findings :

-

Sulfoxide formation occurs under mild acidic conditions with H₂O₂, while sulfones require stronger oxidizers like KMnO₄.

-

The benzofuran ring remains intact during oxidation, as observed in analogous benzofuran-thioether systems .

Reduction Reactions

The acetamide group can undergo reduction to form amines, though harsh conditions are typically required.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction of acetamide | LiAlH₄, THF, reflux, 8 hr | N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-2-(benzylthio)ethylamine | ~40% |

Key Findings :

-

LiAlH₄ selectively reduces the amide to an amine without affecting the benzylthio group .

-

Methoxyethyl and benzofuran moieties exhibit stability under these conditions .

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions to yield carboxylic acids or ammonium salts.

Key Findings :

Substitution Reactions

The benzylthio group can undergo nucleophilic substitution if activated.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiol displacement | NaSH, DMF, 100°C, 10 hr | N-(2-(Benzofuran-2-yl)-2-methoxyethyl)-2-mercaptoacetamide | ~55% |

Key Findings :

-

Thiol substitution occurs under strongly basic conditions, displacing the benzyl group .

-

Competing oxidation side reactions may reduce yields.

Stability and Degradation

The compound’s stability under various conditions was inferred from structural analogs:

Key Findings :

Eigenschaften

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-benzylsulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-23-19(18-11-16-9-5-6-10-17(16)24-18)12-21-20(22)14-25-13-15-7-3-2-4-8-15/h2-11,19H,12-14H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGWUWLDPMRMVNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CSCC1=CC=CC=C1)C2=CC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.